3,9-Diazabicyclo[3.3.1]nonane-3, 9-dicarboxylic acid, 7-oxo-, 9-(1,1-dimethylethyl) 3-(phenylmethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Diazabicyclo[331]nonane-3,9-dicarboxylic acid, 7-oxo-, 9-(1,1-dimethylethyl) 3-(phenylmethyl) ester is a complex organic compound with a unique bicyclic structureIts molecular formula is C19H26N2O3, and it has a molecular weight of 330.42 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diazabicyclo[3.3.1]nonane-3,9-dicarboxylic acid, 7-oxo-, 9-(1,1-dimethylethyl) 3-(phenylmethyl) ester typically involves multiple steps. One common method starts with the dimethyl ester of 4-hydroxypiperidine-2,6-dicarboxylic acid. This intermediate is then converted into the N-benzyl derivative, which is subsequently cyclized with benzylamine to form the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3,9-Diazabicyclo[3.3.1]nonane-3,9-dicarboxylic acid, 7-oxo-, 9-(1,1-dimethylethyl) 3-(phenylmethyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Substitution: The ester and amine groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3,9-Diazabicyclo[3.3.1]nonane-3,9-dicarboxylic acid, 7-oxo-, 9-(1,1-dimethylethyl) 3-(phenylmethyl) ester has several scientific research applications:
Mechanism of Action
The mechanism of action for 3,9-Diazabicyclo[3.3.1]nonane-3,9-dicarboxylic acid, 7-oxo-, 9-(1,1-dimethylethyl) 3-(phenylmethyl) ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-3,9-diazabicyclo[3.3.1]nonane: Similar structure but with a hydroxyl group.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,6-dione-1,5-dicarboxylic acid: Contains additional methyl groups and different functional groups.
Properties
Molecular Formula |
C20H26N2O5 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
3-O-benzyl 9-O-tert-butyl (1S,5R)-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,9-dicarboxylate |
InChI |
InChI=1S/C20H26N2O5/c1-20(2,3)27-19(25)22-15-9-17(23)10-16(22)12-21(11-15)18(24)26-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3/t15-,16+ |
InChI Key |
OGHAOXSSAINZEV-IYBDPMFKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC(=O)C[C@H]1CN(C2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(=O)CC1CN(C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.